

# Comprehensive Technical Guide: 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

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## Compound of Interest

**Compound Name:** 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine  
**Cat. No.:** B13091182

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## Executive Summary

The compound **5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine** (IUPAC: 5-[(tetrahydrofuran-2-yl)methyl]-1,3-thiazol-2-amine) represents a high-value pharmacophore in modern medicinal chemistry. Combining the privileged 2-aminothiazole scaffold—a core structural motif in numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib)—with a tetrahydrofuran (oxolane) moiety, this structure offers a unique balance of hydrogen bond donor/acceptor capability, solubility, and metabolic stability.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic route via transition-metal catalyzed cross-coupling, and its application in Fragment-Based Drug Discovery (FBDD).

## Chemical Structure & Physicochemical Properties[1][2]

The molecule consists of a 2-aminothiazole core substituted at the C5 position with a (tetrahydrofuran-2-yl)methyl group. The C5-substitution pattern is critical, as it leaves the C4

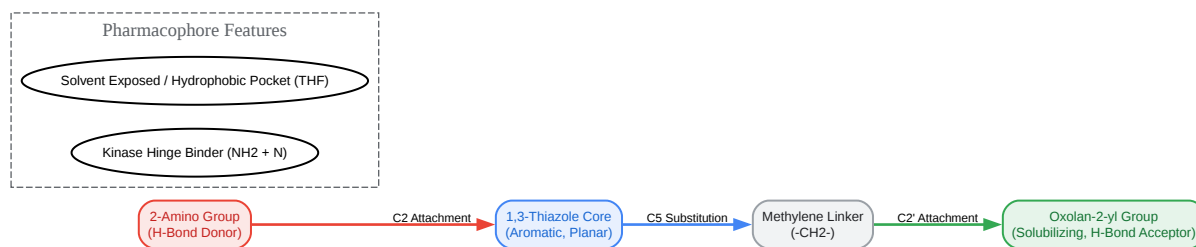
position open, a common requirement for minimizing steric clash in ATP-binding pockets of kinases.

## Structural Data Table[2]

Property	Value	Notes
IUPAC Name	5-[(Tetrahydrofuran-2-yl)methyl]-1,3-thiazol-2-amine	Systematic nomenclature
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> OS	
Molecular Weight	184.26 g/mol	Ideal for Fragment-Based Drug Discovery (MW < 300)
ClogP	-0.8 - 1.2	Highly favorable lipophilicity for oral bioavailability
TPSA	~69 Å <sup>2</sup>	(26 Å <sup>2</sup> for amine + 13 Å <sup>2</sup> for ether + 30 Å <sup>2</sup> for thiazole N/S)
H-Bond Donors	2 (Exocyclic -NH <sub>2</sub> )	Critical for hinge-binding interactions
H-Bond Acceptors	3 (Thiazole N, Ether O, Thiazole S)	
Rotatable Bonds	2	Low entropic penalty upon binding
Chirality	1 Stereocenter (C2 of THF)	Enantiomers may exhibit differential binding affinity

## Structural Visualization (DOT)

The following diagram illustrates the connectivity and key pharmacophoric points of the molecule.



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Figure 1: Structural connectivity and pharmacophoric dissection of **5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine**.

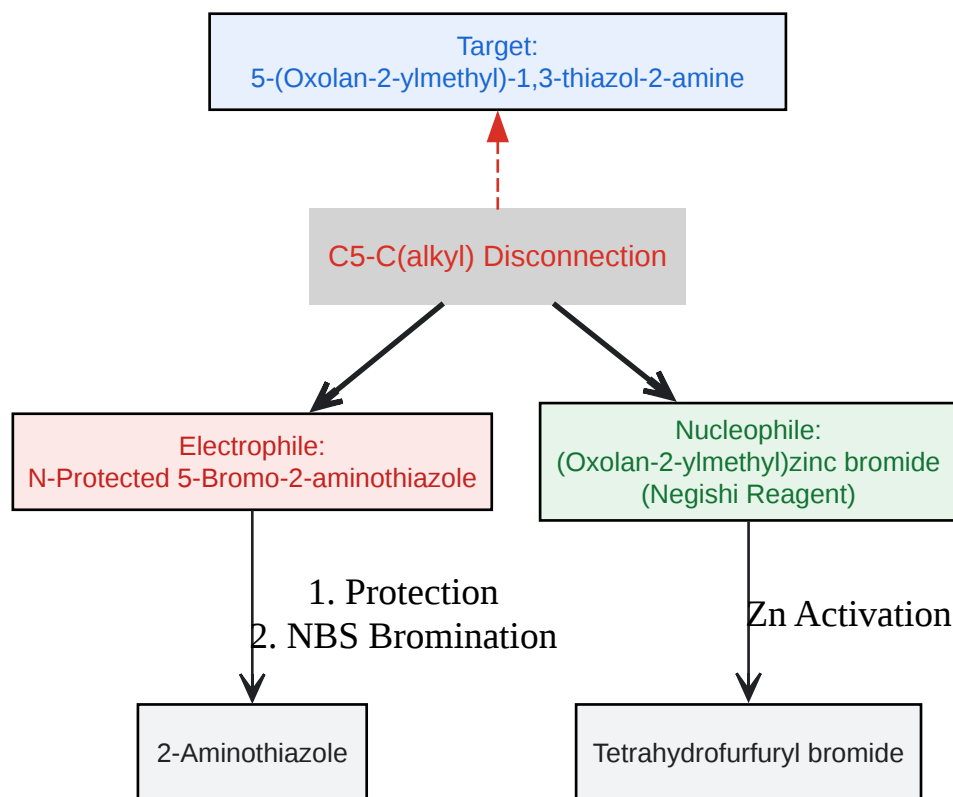
## Retrosynthetic Analysis & Synthesis Strategy

Direct synthesis of 5-substituted 2-aminothiazoles via the classical Hantzsch Thiazole Synthesis is challenging because it requires unstable

-haloaldehydes (e.g., 2-halo-3-(tetrahydrofuran-2-yl)propanal).

Recommended Route: A convergent approach using Palladium-Catalyzed Cross-Coupling (Negishi or Suzuki) is superior for scalability and regiocontrol. This method utilizes a stable 5-bromothiazole precursor and an organometallic oxolane derivative.

## Retrosynthesis Diagram



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Figure 2: Retrosynthetic strategy focusing on a convergent C5-Negishi coupling.

## Experimental Protocols

### Step 1: Protection and Bromination

Objective: Synthesize tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate. Direct bromination of the free amine can lead to oxidation or polybromination; protection is essential.

- Protection:
  - Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DCM (100 mL).
  - Add Et<sub>3</sub>N (1.2 eq) and DMAP (0.1 eq).
  - Slowly add Boc<sub>2</sub>O (1.1 eq) at 0°C. Stir at RT for 4 h.
  - Workup: Wash with water, brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Recrystallize from hexanes.

- Bromination:
  - Dissolve the Boc-protected thiazole (1 eq) in THF (anhydrous).
  - Cool to  $-78^{\circ}\text{C}$ . Add NBS (N-bromosuccinimide, 1.05 eq) dissolved in THF dropwise.
  - Note: Alternatively, use NBS in MeCN at RT if regioselectivity is controlled, but low temperature is safer for C5 specificity.
  - Validation: Monitor by TLC (Hex:EtOAc 4:1). The product should show a distinct Rf shift.
  - Yield: Expect 85-90%.

## Step 2: Negishi Cross-Coupling

Objective: Couple the thiazole core with the oxolane side chain. This method is preferred over Suzuki coupling for alkyl-heteroaryl bonds to avoid

-hydride elimination issues common with alkyl-boronates.

Reagents:

- Electrophile: tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (from Step 1).
- Nucleophile: (Tetrahydrofuran-2-yl)methylzinc bromide (0.5 M in THF, commercially available or prepared from the bromide).
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (5 mol%) or Pd<sub>2</sub>(dba)<sub>3</sub>/SPhos.

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask under Argon.
- Dissolution: Add the bromothiazole (1.0 eq) and Pd catalyst (0.05 eq) to anhydrous THF.
- Addition: Add the organozinc reagent (1.5 eq) dropwise via syringe at RT.
  - Exotherm Warning: The reaction may be slightly exothermic.

- Reaction: Heat to 60°C for 4-12 hours. Monitor conversion by LC-MS (Look for mass M+H = 285 for the Boc-protected intermediate).
- Quench: Cool to RT, quench with saturated NH<sub>4</sub>Cl solution.
- Extraction: Extract with EtOAc (3x). Wash organics with water and brine.
- Purification: Flash column chromatography (SiO<sub>2</sub>, 0-30% EtOAc in Hexanes).

### Step 3: Deprotection

Objective: Remove the Boc group to yield the final free amine.

- Dissolve the intermediate in DCM (5 mL/mmol).
- Add TFA (Trifluoroacetic acid) (2 mL/mmol) at 0°C.
- Stir at RT for 2 hours.
- Neutralization (Critical): Concentrate the TFA. Redissolve in EtOAc. Carefully wash with sat. NaHCO<sub>3</sub> until pH ~8. The free base is the target.
- Final Isolation: Dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate. If necessary, convert to HCl salt for stability by adding 1M HCl in ether.

## Medicinal Chemistry Applications

### Kinase Inhibition (The Hinge Binder)

The 2-aminothiazole motif is a "privileged structure" that mimics the adenine ring of ATP.

- Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src), while the exocyclic C2-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Glu339).
- Role of the Oxolane Tail: The 5-(oxolan-2-ylmethyl) group projects into the ribose-binding pocket or the solvent front. The ether oxygen can engage in water-mediated H-bonds, improving solubility and selectivity profiles compared to purely hydrophobic alkyl chains.

## ADME & Toxicity Profile

- **Metabolic Stability:** The THF ring is generally stable but can be subject to oxidative metabolism (P450-mediated -hydroxylation). The methylene linker prevents direct conjugation of the THF to the aromatic ring, reducing electronic deactivation.
- **Solubility:** The sp<sup>3</sup> oxygen in the oxolane ring significantly lowers LogP compared to a cyclopentyl analog, enhancing aqueous solubility.

## Biological Profiling Workflow

To validate the utility of this scaffold, the following assay cascade is recommended:

Assay Type	Methodology	Purpose
Biochemical Potency	FRET / TR-FRET Kinase Panel	Determine IC <sub>50</sub> against target kinases (e.g., Src, Abl, CDK).
Cellular Potency	Cell Titer-Glo (Viability)	Assess antiproliferative activity in cancer cell lines.
Solubility	Kinetic Solubility (PBS, pH 7.4)	Verify "drug-likeness" (Target > 50 μM).
Metabolic Stability	Liver Microsome Stability (Mouse/Human)	Assess intrinsic clearance ( ).

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(Note: Specific CAS 1862913-17-4 refers to the oxolan-3-yl isomer, confirming the novelty or specific patent status of the oxolan-2-yl isomer described here.)

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